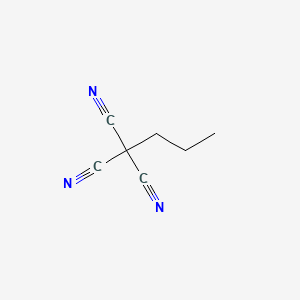
Dimethyl(prop-1-yn-1-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(prop-1-yn-1-yl)borane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a boron atom bonded to a prop-1-yn-1-yl group and two methyl groups. Organoboron compounds, including this compound, are known for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(prop-1-yn-1-yl)borane can be synthesized through various methods. One common approach involves the hydroboration of alkynes with borane reagents. For instance, the reaction of prop-1-yne with borane-dimethyl sulfide complex (BH3·SMe2) under controlled conditions can yield this compound . The reaction typically occurs at room temperature and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(prop-1-yn-1-yl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation with hydrogen peroxide can yield boronic acids, while reduction with lithium aluminum hydride can produce boranes with different alkyl groups.
Scientific Research Applications
Dimethyl(prop-1-yn-1-yl)borane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboron compounds.
Biology: The compound can be utilized in the synthesis of biologically active molecules and as a precursor for boron-containing drugs.
Medicine: Organoboron compounds, including this compound, are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is employed in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethyl(prop-1-yn-1-yl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound has an empty p-orbital, allowing it to act as a Lewis acid and accept electron pairs from nucleophiles. This property enables the compound to participate in a wide range of chemical reactions, including hydroboration, where it adds across carbon-carbon multiple bonds to form organoboron intermediates .
Comparison with Similar Compounds
Similar Compounds
Trimethylborane: Similar to dimethyl(prop-1-yn-1-yl)borane but with three methyl groups attached to the boron atom.
Triethylborane: Contains three ethyl groups bonded to boron.
Phenylboronic Acid: An organoboron compound with a phenyl group and two hydroxyl groups attached to boron.
Uniqueness
This compound is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct reactivity and properties compared to other organoboron compounds. This structural feature allows it to participate in specific reactions, such as hydroboration of alkynes, that are not as readily accessible to other boron compounds.
Properties
CAS No. |
62654-57-3 |
|---|---|
Molecular Formula |
C5H9B |
Molecular Weight |
79.94 g/mol |
IUPAC Name |
dimethyl(prop-1-ynyl)borane |
InChI |
InChI=1S/C5H9B/c1-4-5-6(2)3/h1-3H3 |
InChI Key |
QTIXECYTAMLXRP-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


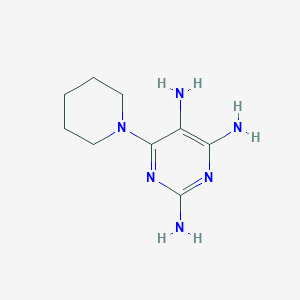

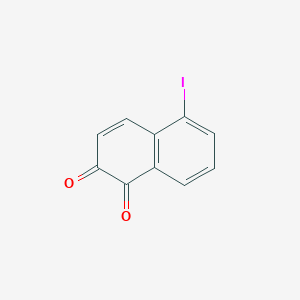
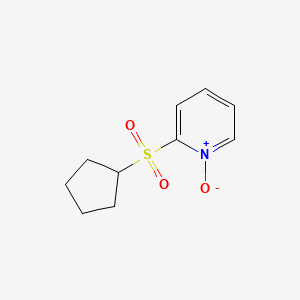
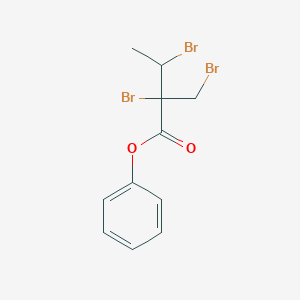
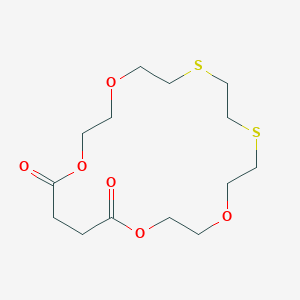
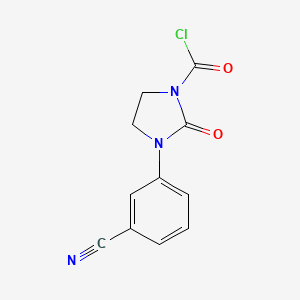
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile](/img/structure/B14518651.png)

![4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid](/img/structure/B14518658.png)
![7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14518669.png)
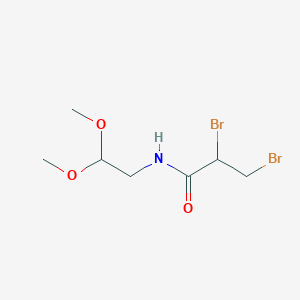
![Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14518687.png)
